molecular formula C24H18Cl2N2O B2488489 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine CAS No. 477846-92-7

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine

Cat. No.: B2488489
CAS No.: 477846-92-7
M. Wt: 421.32
InChI Key: ZLHWBHJOHQAXMG-UHFFFAOYSA-N
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Description

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science. This particular compound is characterized by the presence of dichlorophenyl, methoxyphenyl, and methylphenyl groups attached to a pyrimidine ring, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho or para to the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methoxyphenyl)pyrimidine
  • 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-chlorophenyl)pyrimidine

Uniqueness

The uniqueness of 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of dichlorophenyl and methoxyphenyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O/c1-16-2-5-18(6-3-16)23-12-13-27-24(28-23)19-7-9-20(10-8-19)29-15-17-4-11-21(25)22(26)14-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHWBHJOHQAXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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